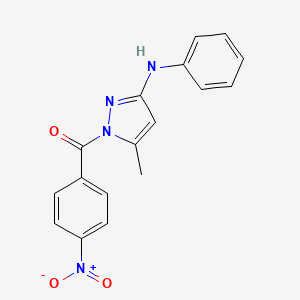
(5-Methyl-3-phenylamino-pyrazol-1-yl)-(4-nitro-phenyl)-methanone
Descripción general
Descripción
(5-Methyl-3-phenylamino-pyrazol-1-yl)-(4-nitro-phenyl)-methanone, also known as MPN, is a synthetic compound that has gained significant attention in the scientific community due to its potential applications in various research fields. MPN has been extensively studied for its unique chemical properties and potential therapeutic effects.
Mecanismo De Acción
The exact mechanism of action of (5-Methyl-3-phenylamino-pyrazol-1-yl)-(4-nitro-phenyl)-methanone is not fully understood. However, it is believed to exert its therapeutic effects through the modulation of various signaling pathways. (5-Methyl-3-phenylamino-pyrazol-1-yl)-(4-nitro-phenyl)-methanone has been shown to inhibit the activity of certain enzymes, including tyrosine kinases and proteases, which are involved in cell proliferation and migration. It has also been shown to modulate the expression of various genes involved in inflammation and immune response.
Biochemical and Physiological Effects:
(5-Methyl-3-phenylamino-pyrazol-1-yl)-(4-nitro-phenyl)-methanone has been shown to have various biochemical and physiological effects. In vitro studies have demonstrated that (5-Methyl-3-phenylamino-pyrazol-1-yl)-(4-nitro-phenyl)-methanone inhibits the growth of cancer cells by inducing apoptosis, or programmed cell death. (5-Methyl-3-phenylamino-pyrazol-1-yl)-(4-nitro-phenyl)-methanone has also been shown to inhibit the activity of certain enzymes involved in inflammation and immune response, leading to a reduction in inflammation. Additionally, (5-Methyl-3-phenylamino-pyrazol-1-yl)-(4-nitro-phenyl)-methanone has been shown to modulate the expression of various genes involved in neuronal function, leading to improved cognitive function in animal models.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
(5-Methyl-3-phenylamino-pyrazol-1-yl)-(4-nitro-phenyl)-methanone has several advantages for lab experiments, including its ease of synthesis, high purity, and low toxicity. However, (5-Methyl-3-phenylamino-pyrazol-1-yl)-(4-nitro-phenyl)-methanone also has some limitations, including its limited solubility in aqueous solutions and its instability in the presence of light and heat.
Direcciones Futuras
There are several future directions for the study of (5-Methyl-3-phenylamino-pyrazol-1-yl)-(4-nitro-phenyl)-methanone. One direction is to further investigate its potential use as an anticancer agent, particularly in the treatment of drug-resistant cancers. Another direction is to investigate its potential use in the treatment of neurological disorders, such as Alzheimer's disease and Parkinson's disease. Additionally, further studies are needed to understand the exact mechanism of action of (5-Methyl-3-phenylamino-pyrazol-1-yl)-(4-nitro-phenyl)-methanone and to optimize its synthesis method for increased yields and purity.
Aplicaciones Científicas De Investigación
(5-Methyl-3-phenylamino-pyrazol-1-yl)-(4-nitro-phenyl)-methanone has shown potential applications in various research fields, including medicinal chemistry, biochemistry, and pharmacology. It has been extensively studied for its potential use as an anticancer agent, as it has been shown to inhibit the growth of cancer cells in vitro. (5-Methyl-3-phenylamino-pyrazol-1-yl)-(4-nitro-phenyl)-methanone has also been investigated for its potential use as an anti-inflammatory agent and for its ability to modulate the immune response. Additionally, (5-Methyl-3-phenylamino-pyrazol-1-yl)-(4-nitro-phenyl)-methanone has been studied for its potential use in the treatment of neurological disorders, such as Alzheimer's disease and Parkinson's disease.
Propiedades
IUPAC Name |
(3-anilino-5-methylpyrazol-1-yl)-(4-nitrophenyl)methanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H14N4O3/c1-12-11-16(18-14-5-3-2-4-6-14)19-20(12)17(22)13-7-9-15(10-8-13)21(23)24/h2-11H,1H3,(H,18,19) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MIKIQKIZQRCLBP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NN1C(=O)C2=CC=C(C=C2)[N+](=O)[O-])NC3=CC=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H14N4O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00355648 | |
| Record name | F1541-0058 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00355648 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
322.32 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(3-Anilino-5-methylpyrazol-1-yl)-(4-nitrophenyl)methanone | |
CAS RN |
64808-42-0 | |
| Record name | F1541-0058 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00355648 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



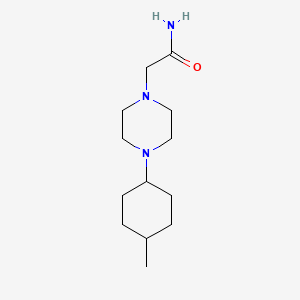

![4-[[(1-Methylheptyl)oxy]carbonyl]phenyl 4-(hexyloxy)benzoate](/img/structure/B3055366.png)
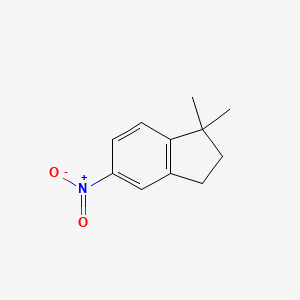
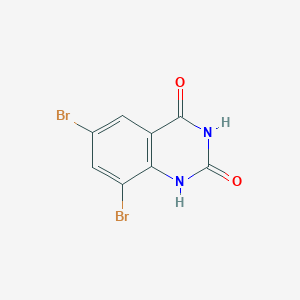
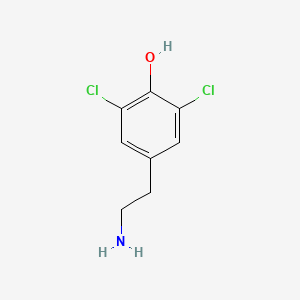
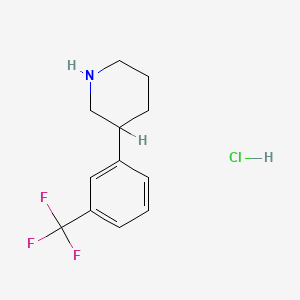
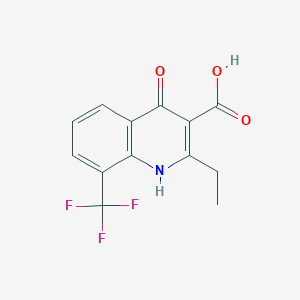
![Benzamide, N-(trimethylsilyl)-N-[2-[(trimethylsilyl)oxy]-4-pyrimidinyl]-](/img/structure/B3055379.png)

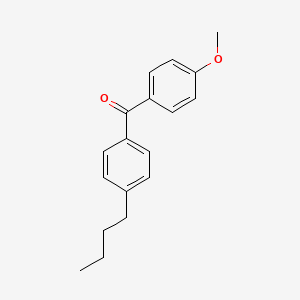
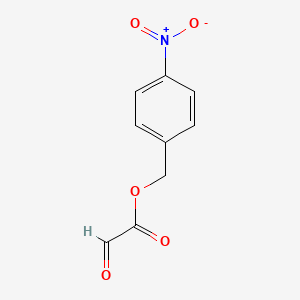
![3,6,9,12,15-Pentaoxa-21-azabicyclo[15.3.1]henicosa-1(21),17,19-triene-2,16-dione](/img/structure/B3055384.png)
![Methyl [4-(thiophene-2-carbonyl)phenyl]acetate](/img/structure/B3055385.png)